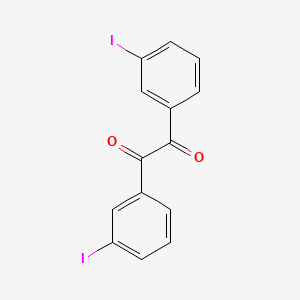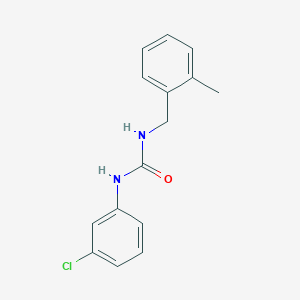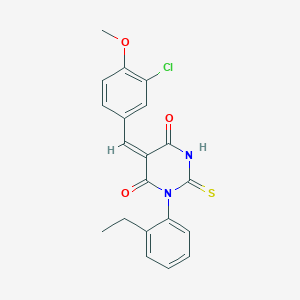
1,2-bis(3-iodophenyl)-1,2-ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(3-iodophenyl)-1,2-ethanedione, also known as BIED, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,2-diketone and has been found to have interesting properties that make it useful for various applications.
Mecanismo De Acción
The mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have antioxidant properties and protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-bis(3-iodophenyl)-1,2-ethanedione in lab experiments is that it has been found to be relatively non-toxic, making it safe for use in in vitro and in vivo studies. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,2-bis(3-iodophenyl)-1,2-ethanedione. One area of interest is to further investigate its anti-tumor properties and explore its potential as a cancer treatment. Another area of interest is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione and its effects on the body.
Métodos De Síntesis
The synthesis of 1,2-bis(3-iodophenyl)-1,2-ethanedione can be achieved through a multi-step process that involves the reaction of iodobenzene with ethyl acetoacetate, followed by the addition of sodium ethoxide and further reaction with iodine. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 1,2-bis(3-iodophenyl)-1,2-ethanedione has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1,2-bis(3-iodophenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVAMUHFNGISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)
![5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B5070065.png)
![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)